5-Bromo-1-methyl-2-(methylthio)-1H-imidazole
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Overview
Description
5-Bromo-1-methyl-2-(methylthio)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a methylthio group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2-(methylthio)-1H-imidazole typically involves the bromination of 1-methyl-2-(methylthio)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-2-(methylthio)-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The imidazole ring can undergo reduction under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Scientific Research Applications
5-Bromo-1-methyl-2-(methylthio)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active imidazole derivatives.
Material Science: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules for various chemical research purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylthio group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methylisatin: Contains a bromine atom and a methyl group attached to an isatin ring.
5-Bromo-1-methylindoline-2,3-dione: Features a bromine atom and a methyl group on an indoline-2,3-dione scaffold.
5-Bromo-1-methyl-2-(methylthio)-3-(trifluoromethyl)benzene: Similar structure with an additional trifluoromethyl group on the benzene ring.
Uniqueness
5-Bromo-1-methyl-2-(methylthio)-1H-imidazole is unique due to the presence of both a bromine atom and a methylthio group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H7BrN2S |
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Molecular Weight |
207.09 g/mol |
IUPAC Name |
5-bromo-1-methyl-2-methylsulfanylimidazole |
InChI |
InChI=1S/C5H7BrN2S/c1-8-4(6)3-7-5(8)9-2/h3H,1-2H3 |
InChI Key |
QMOUIQRRTZBTTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SC)Br |
Origin of Product |
United States |
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